
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is a heterocyclic compound that features both a triazole and a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and pyrrole rings endows the compound with a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with triazole-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyrrole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . Additionally, the compound’s ability to form hydrogen bonds with biological receptors enhances its pharmacological properties .
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring also show a range of biological activities and are used in various applications.
Uniqueness: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is unique due to the combination of both triazole and pyrrole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these rings .
Properties
CAS No. |
37922-59-1 |
|---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H4N4O2/c11-4-1-2-5(12)10(4)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChI Key |
HZZYNWBOIHMIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



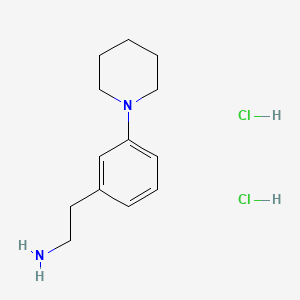
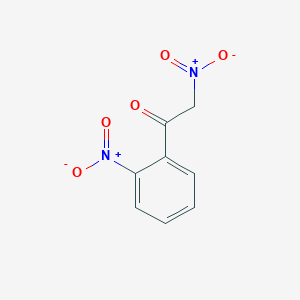
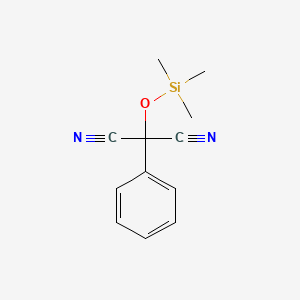
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
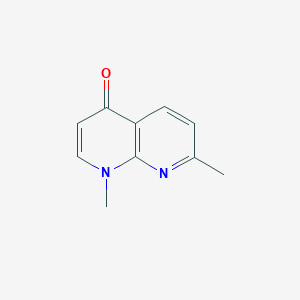
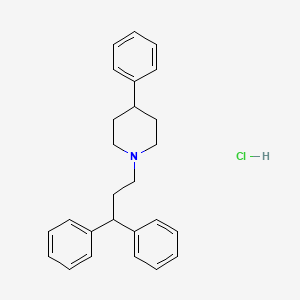
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

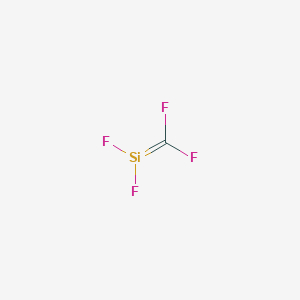
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
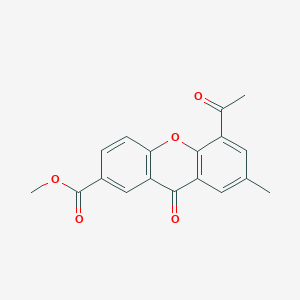
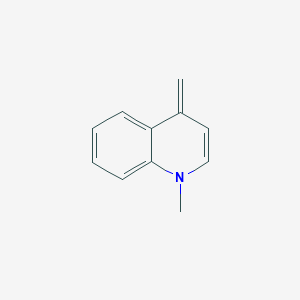
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
